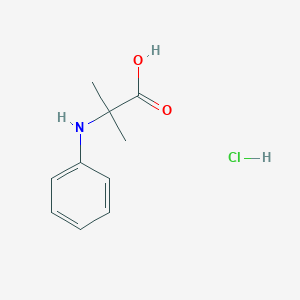

2-Methyl-2-(phenylamino)propanoicacidhydrochloride

Description

2-Methyl-2-(phenylamino)propanoic acid hydrochloride is a branched-chain amino acid derivative featuring a phenylamino substituent and a carboxylic acid group, stabilized as a hydrochloride salt. The hydrochloride salt form likely enhances solubility and stability, making it suitable for formulation in drug development .

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

2-anilino-2-methylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)11-8-6-4-3-5-7-8;/h3-7,11H,1-2H3,(H,12,13);1H |

InChI Key |

BZHSMDGCHSKXGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(phenylamino)propanoicacidhydrochloride typically involves the reaction of 2-methyl-2-(phenylamino)propanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(phenylamino)propanoicacidhydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Methyl-2-(phenylamino)propanoicacidhydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.

Biology: The compound may be used in studies of enzyme interactions and metabolic pathways, providing insights into biological processes.

Medicine: Research into potential therapeutic applications of the compound includes its use as a precursor for drug development.

Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(phenylamino)propanoicacidhydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 2-methyl-2-(phenylamino)propanoic acid hydrochloride, enabling comparative analysis:

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 2-Methyl-2-(phenylamino)propanoic acid hydrochloride | Not specified | C₁₀H₁₄N₂O₂·HCl | Phenylamino, carboxylic acid (HCl salt) |

| 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid | 1220019-86-2 | C₁₁H₁₁F₃O₂ | Trifluoromethylphenyl, carboxylic acid |

| 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride | 1334145-95-7 | C₁₃H₁₉N₃O₃·HCl | Acetamide, amino, carboxylic acid (HCl salt) |

Key Observations :

- Salt Forms: Both the target compound and 2-(2-amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride are hydrochloride salts, which improve aqueous solubility and bioavailability compared to free carboxylic acids .

- Backbone Variations: The acetamide group in the latter compound may enhance hydrogen-bonding capacity, influencing receptor binding or enzymatic interactions differently than the phenylamino group .

Solubility and Stability

- 2-Methyl-2-(phenylamino)propanoic acid hydrochloride: The hydrochloride salt likely confers high water solubility, advantageous for oral or injectable formulations.

- 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid: The trifluoromethyl group increases hydrophobicity, suggesting preferential use in lipid-based delivery systems .

- 2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid hydrochloride: The acetamide moiety may reduce crystallinity, enhancing dissolution rates in polar solvents .

Pharmaceutical Relevance

- Target Compound: Potential use as a building block for kinase inhibitors or protease-targeted therapies due to the phenylamino group’s ability to engage in π-π stacking or hydrogen bonding .

- Trifluoromethyl Analog : Likely employed in agrochemicals or antiviral drugs, leveraging the CF₃ group’s resistance to oxidative degradation .

- Acetamide Derivative : Suitable for peptide-mimetic drugs or prodrugs, where the amide bond mimics natural substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.